molecular formula C42H84N6O20 B13704998 Azido-PEG20-Azide

Azido-PEG20-Azide

Cat. No.: B13704998
M. Wt: 993.1 g/mol
InChI Key: JPXMBRZJDXMIAN-UHFFFAOYSA-N
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Description

Azido-PEG20-Azide is a high-purity, bifunctional polyethylene glycol (PEG) linker featuring terminal azide (-N 3 ) groups at both ends of a 20-unit PEG chain. With a molecular formula of C 42 H 84 N 6 O 20 and a molecular weight of 993.20 g/mol, this compound is characterized by its high solubility in aqueous media and various organic solvents, including water, DMSO, and DMF . The hydrophilic PEG spacer significantly enhances the solubility of conjugated molecules in biological buffers, making it an ideal tool for bioconjugation. The core research value of this compound lies in its application in bioorthogonal Click Chemistry. Each azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, as well as copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) with cycloalkynes like DBCO and BCN, forming stable 1,2,3-triazole linkages . This enables highly selective and efficient conjugation under mild, physiological conditions, which is crucial for working with sensitive biomolecules. The bifunctional nature (N 3 -PEG20-N 3 ) allows it to act as a versatile crosslinker for homo- or hetero-bifunctional conjugation strategies, effectively spacing connected moieties to reduce steric hindrance and improve biomolecular recognition . In practice, this reagent is extensively used in diverse research applications. These include the development of targeted drug delivery systems such as PEGylated liposomes and micelles to improve pharmacokinetics and circulation half-life , the surface functionalization of nanoparticles for enhanced colloidal stability and targeted imaging , and the synthesis of hydrogels for tissue engineering and 3D cell culture through crosslinking with multi-alkyne molecules . It also finds use in the preparation of antibody-drug conjugates (ADCs) and bi-specific molecules, and in the immobilization of biomolecules on biosensor surfaces . The product is provided with a purity of ≥95% and should be stored desiccated at -20°C for long-term stability. This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C42H84N6O20

Molecular Weight

993.1 g/mol

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C42H84N6O20/c43-47-45-1-3-49-5-7-51-9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-37-39-67-41-42-68-40-38-66-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-52-8-6-50-4-2-46-48-44/h1-42H2

InChI Key

JPXMBRZJDXMIAN-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Nucleophilic Substitution of Terminal Halides with Sodium Azide

One of the most straightforward and industrially scalable methods involves the substitution of terminal halide groups (usually bromide or tosylate) on PEG with sodium azide (NaN3) under mild conditions. This method has been described extensively in patent literature and academic research.

Procedure Outline
  • Starting Material: PEG with terminal bromide or tosylate groups (e.g., PEG20-dibromide or PEG20-ditosylate).
  • Reagents: Sodium azide (NaN3), often used in slight excess (1.2 equivalents relative to PEG end groups).
  • Solvent: Polyethylene glycol (PEG-400) can be used as a reaction medium or other polar aprotic solvents.
  • Conditions: Room temperature (25–40°C), reaction time ranging from 0.5 to 5 hours.
  • Workup: Extraction with anhydrous ether, followed by concentration under reduced pressure.
Representative Data from Patent CN101906007B
Example Starting Halide (1 mmol) Sodium Azide (mmol) PEG-400 (mL) Temp (°C) Time (min) Yield (%) Product State
1 Benzyl bromide 1.2 2.0 25 40 98 Light yellow oil
4 p-Nitrobenzyl bromide 1.2 2.0 25 30 99 Pale yellow solid
5 p-Cyanobenzyl bromide 1.2 2.0 25 30 98 Colorless liquid
6 α-Methylbenzyl bromide 1.2 2.0 25 50 97 Colorless liquid
11 6-Deoxy-1,2:3,4-di-isopropylidene-6-iodo-α-D-galactopyranose 1.2 2.0 25 30 95 Light yellow slurry
12 p-Toluenesulfonyl chloride 1.2 2.0 40 300 92 White crystalline solid

This method is characterized by its simplicity, mild reaction conditions, short reaction times, and high yields, making it suitable for industrial-scale synthesis.

Synthesis via Ring-Opening Polymerization and Subsequent Functionalization

Another sophisticated approach involves the preparation of azido-terminated PEGs through controlled polymerization followed by chemical modification of terminal groups.

Key Steps
  • Polymerization: Ring-opening polymerization (ROP) of ethylene oxide using an initiator such as allyl alcohol to yield α-allyl-ω-hydroxyl PEG of defined molecular weight (~20 units).
  • Azide Introduction: Conversion of hydroxyl termini to azide groups via two-step modification:
    • First, the hydroxyl group is converted to a leaving group (e.g., tosylate or mesylate).
    • Then nucleophilic substitution with sodium azide introduces the azide group.
  • Functionalization of the Other End: The allyl terminal group can be selectively transformed into other functional groups (e.g., amino or carboxyl) by radical addition of thiol compounds, enabling heterobifunctional PEGs.
Research Findings from Bioconjugate Chemistry (2007)
  • The method yields azido-terminated PEGs with high efficiency and quantitative conversion, confirmed by ^1H NMR, ^13C NMR, and MALDI-TOF MS.
  • The terminal azido groups are reactive for subsequent "click chemistry" conjugation with alkyne-containing ligands.
  • This approach allows precise control over PEG molecular weight and terminal functionalities, essential for biomedical applications.

Comparative Analysis of Preparation Methods

Feature Halide Substitution Method ROP + Functionalization Method
Starting Material PEG dihalide or ditosylate Ethylene oxide + allyl alcohol initiator
Reaction Conditions Mild (25–40°C), short time (0.5–5 h) Polymerization at controlled conditions, multi-step functionalization
Yield High (92–99%) High, quantitative conversion
Scalability Industrially suitable More suited for laboratory-scale or specialized synthesis
Functional Group Control Limited to azide introduction Enables heterobifunctional PEGs (azide + amine/carboxyl)
Characterization Techniques Extraction, NMR, MS NMR, MALDI-TOF MS
Application Flexibility Primarily symmetrical azido-PEGs Both symmetrical and heterobifunctional PEGs

Summary and Recommendations

  • The halide substitution method using sodium azide in PEG-400 is a robust, simple, and efficient approach for preparing Azido-PEG20-Azide with high yield and purity, suitable for industrial production.
  • The ring-opening polymerization followed by functionalization offers greater versatility and precise control over PEG end groups, ideal for advanced bioconjugation research requiring heterobifunctional PEG derivatives.
  • Selection of the method depends on the desired PEG functionality, scale, and application.

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azido-PEG20-Azide undergoes CuAAC with terminal alkynes in the presence of Cu(I) catalysts, forming stable 1,2,3-triazole linkages. Key parameters include:

ParameterTypical ConditionsEfficiencySource
CatalystCuSO₄ + Sodium ascorbate>95%
Reaction Time1–4 hours (room temperature)90–98%
SolventWater, PBS, or DMSO:H₂O (1:1)85–95%
  • Mechanism : The Cu(I) catalyst accelerates the [3+2] cycloaddition between azides and alkynes, yielding regioselective 1,4-disubstituted triazoles .

  • Applications : Used to conjugate proteins, peptides, and small molecules (e.g., fluorescent probes) .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC enables copper-free reactions with strained cycloalkynes (e.g., DBCO, BCN). This avoids copper toxicity in biological systems:

Cyclooctyne ReagentReaction TimeEfficiencySource
DBCO2–6 hours85–100%
BCN4–12 hours70–90%
  • Kinetics : Second-order rate constants for DBCO-azide reactions range from 0.1 to 1.0 M⁻¹s⁻¹ .

  • Advantages : Ideal for live-cell labeling and in vivo applications .

Staudinger Ligation

This compound reacts with triarylphosphines to form stable amide bonds, though this method is less common due to slower kinetics:

Phosphine ReagentReaction TimeEfficiencySource
Triphenylphosphine12–24 hours60–75%

Factors Influencing Reactivity

  • PEG Chain Length : Longer PEGs (e.g., PEG20) enhance solubility but may sterically hinder azide groups .

  • pH : Optimal reactivity occurs at pH 7–8. Acidic conditions (<6) reduce reaction rates .

  • Temperature : Elevated temperatures (37°C vs. 25°C) accelerate SPAAC by 2–3 fold .

Reaction Monitoring and Validation

  • Analytical Methods :

    • HPLC : Quantifies unreacted azides via retention time shifts .

    • MALDI-TOF MS : Confirms triazole formation (e.g., +111 Da for DBCO conjugation) .

    • ¹H/¹³C NMR : Detects triazole proton signals at δ 7.5–8.0 ppm .

Stability and Storage

  • Storage : Stable at -20°C for >2 years in anhydrous DMSO or PBS .

  • In Solution : Degrades <5% after 7 days at 4°C (pH 7.4) .

This compound’s dual azide functionality and PEG backbone make it indispensable in modern bioconjugation. Its compatibility with multiple click chemistry platforms ensures broad utility in therapeutic and diagnostic development, validated by robust experimental data .

Scientific Research Applications

Azido-PEG20-Azide has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in Click Chemistry to create stable triazole linkages

    Biology: Employed in bioconjugation and labeling of biomolecules.

    Medicine: Utilized in drug delivery systems and the development of pharmaceuticals

    Industry: Applied in the synthesis of polymers and materials science

Mechanism of Action

The mechanism of action of Azido-PEG20-Azide involves the reactivity of the azide groups. The azide groups react with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via Click Chemistry to form stable triazole linkages . This reaction is highly selective and efficient, making it useful for various applications in chemistry, biology, and medicine .

Comparison with Similar Compounds

Homobifunctional Azido-PEG Variants

Homobifunctional PEG linkers with dual azide groups vary primarily in PEG chain length, influencing molecular weight, spacing, and solubility.

Compound PEG Units Molecular Weight (g/mol) Purity Key Features Applications
Azido-PEG20-Azide 20 993.20 ≥95% Long-chain spacing, high solubility, optimized for crosslinking Drug delivery, bioconjugation
Azido-PEG10-azide 10 552.6 ≥98% Moderate spacing, lower steric hindrance Targeted therapeutics, polymer networks
Azido-PEG24-azide 24 1125.30 ≥98% Extended spacing for large biomolecules Protein-polymer conjugates

Key Differences :

  • Chain Length : Longer PEG chains (e.g., PEG20 vs. PEG10) increase solubility and reduce steric hindrance in macromolecular conjugates .
  • Purity : Azido-PEG10-azide offers higher purity (≥98%) compared to this compound (≥95%), which may influence reaction efficiency .
Heterobifunctional PEG Linkers

Heterobifunctional PEGs combine azide with other reactive groups, enabling sequential conjugation strategies.

Compound Functional Groups Molecular Weight (g/mol) Key Features Applications
Azido-PEG20-Alcohol Azide + Hydroxyl 924.1 Hydroxyl allows secondary functionalization (e.g., esterification) Stepwise bioconjugation
Azido-PEG5-CH2CO2H Azide + Carboxylic Acid 321.33 Carboxylic acid enables carbodiimide-mediated coupling to amines Surface functionalization, drug carriers
Azido-PEG1-C2-acid Azide + Carboxylic Acid 159.14 Short chain, high reactivity; limited solubility in aqueous media Small-molecule conjugates

Key Differences :

  • Functionality : Azido-PEG20-Alcohol’s hydroxyl group supports modular synthesis, whereas Azido-PEG5-CH2CO2H facilitates amine-azide dual conjugations .
  • Safety : Azido-PEG1-C2-acid has acute oral toxicity (Category 4) and skin irritation risks (Category 2), necessitating stringent handling .
Discrete PEG (dPEG®) Derivatives

Discrete PEGs offer monodisperse chains with tailored end-groups, contrasting with polydisperse linear PEGs.

Compound Functional Groups Key Features Applications
Azido-dPEG®24-TFP ester Azide + TFP Ester Rapid amine coupling via TFP ester; monodisperse Precision bioconjugation
Azido-dPEG®24-acid Azide + Carboxylic Acid Combines click chemistry with carboxyl reactivity Antibody-drug conjugates

Key Differences :

  • Monodispersity: Discrete PEGs (e.g., dPEG®24) eliminate batch variability, critical for reproducible therapeutics .
  • Reactivity : TFP esters enable faster amine coupling compared to traditional NHS esters .
Drug Delivery Systems
  • This compound’s long chain minimizes immunogenicity and enhances circulation time in nanoparticle-based drug carriers .
  • Azido-PEG10-azide is preferred for smaller payloads due to reduced spacing, improving targeting accuracy .
Surface Functionalization
  • Azido-PEG5-CH2CO2H facilitates stable immobilization of proteins on gold nanoparticles via carboxyl-amine linkages .

Biological Activity

Azido-PEG20-Azide is a compound that incorporates azide functional groups into a polyethylene glycol (PEG) framework. This compound is notable for its applications in bioorthogonal chemistry, particularly in the context of drug development, biological imaging, and the synthesis of complex biomolecules. The azide group is characterized by its ability to undergo selective reactions without interfering with native biological processes, making it an essential tool in various research fields.

This compound functions primarily through bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with normal cellular processes. The most common reaction involving azides is the azide-alkyne cycloaddition , which allows for the attachment of various biomolecules to azide-tagged entities.

Key Mechanisms:

  • Staudinger Ligation : This reaction involves the conversion of azides to amines using phosphines, which can be utilized for labeling proteins and other biomolecules.
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A more recent advancement that allows for the reaction of azides with cyclooctynes without the need for metal catalysts, enhancing biocompatibility and reaction efficiency .

Biological Applications

This compound has been employed in various biological contexts:

  • Cell Imaging : The incorporation of azides into biomolecules enables researchers to visualize cellular structures and processes through fluorescent tagging.
  • Drug Development : this compound facilitates the creation of drug conjugates that can target specific cells or tissues, improving therapeutic efficacy while minimizing side effects.
  • Protein Labeling : The compound allows for precise labeling of proteins, which is crucial for studying protein interactions and functions in living organisms.

Case Studies

  • Protein A Membranes : A study developed Protein A membranes using azide-functionalized ligands to enhance binding capacities for human immunoglobulin G (hIgG). The maximum static binding capacities ranged from 5 to 16 mg/mL depending on the copolymer composition and degree of grafting .
  • Hydrophilic Azidoamino Acids : Research introduced a new azidoamino acid that improved solubility in aqueous environments, facilitating SPAAC applications. This advancement showed second-order rate constants of 0.34 M1^{-1}s1^{-1} with DBCO and 0.28 M1^{-1}s1^{-1} with BCN, indicating efficient ligation capabilities .

Data Tables

Study Application Findings
Protein A MembranesImmunoglobulin G bindingStatic binding capacities: 5-16 mg/mL
Hydrophilic Azidoamino AcidsSPAAC applicationsRate constants: DBCO (0.34), BCN (0.28)

Q & A

Basic: What experimental protocols are recommended for synthesizing Azido-PEG20-Azide, and how can reproducibility be ensured?

Methodological Answer:
this compound is synthesized via azide-terminated PEGylation, typically employing copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Reagent Preparation : Use high-purity PEG precursors (e.g., PEG diols) and stoichiometric azide reagents (e.g., sodium azide or diazotransfer agents) under anhydrous conditions .
  • Catalytic Conditions : Optimize Cu(I) catalyst concentration (e.g., CuBr with tris(triazolylmethyl)amine ligands) to minimize side reactions and ensure >95% conversion .
  • Purification : Employ size-exclusion chromatography (SEC) or dialysis to isolate the product, verifying monodispersity via MALDI-TOF mass spectrometry .
    Reproducibility Tips :
  • Document reaction parameters (temperature, solvent ratios, catalyst loading) in line with IUPAC guidelines .
  • Include negative controls (e.g., catalyst-free reactions) to validate specificity .

Basic: What analytical techniques are critical for characterizing this compound purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H/13^13C NMR to confirm azide (-N3_3) integration at ~4.3 ppm and PEG backbone signals (δ 3.6–3.8 ppm). Quantify residual solvents (e.g., DMF) via 1^1H NMR .
  • FT-IR Analysis : Identify azide asymmetric stretching at ~2100 cm1^{-1} and PEG ether linkages (C-O-C) at 1100 cm1^{-1} .
  • Mass Spectrometry : MALDI-TOF or ESI-MS ensures correct molecular weight (e.g., PEG20 ≈ 880 Da + azide termini) and detects oligomerization .
  • HPLC-SEC : Assess polydispersity index (PDI < 1.1) to confirm uniformity .

Basic: How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions due to dust/aerosol risks .
  • Storage : Store at -20°C under inert gas (argon) to prevent azide degradation. Label containers with GHS warnings (H302, H315, H319, H335) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), decontaminate with ethanol, and dispose as hazardous waste .

Advanced: How can competing side reactions (e.g., Cu-induced oxidation) be minimized during CuAAC with this compound?

Methodological Answer:

  • Oxygen Exclusion : Conduct reactions under nitrogen/argon atmosphere to prevent Cu(I) oxidation to Cu(II), which reduces catalytic activity .
  • Ligand Optimization : Use tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA ligands to stabilize Cu(I) and enhance reaction kinetics .
  • Solvent Selection : Prefer aqueous-organic biphasic systems (e.g., DMSO:H2_2O) to improve solubility while suppressing oxidative side products .
  • Kinetic Monitoring : Track reaction progress via FT-IR (azide peak decay) or TLC to terminate before side reactions dominate .

Advanced: How should researchers resolve discrepancies in reported reaction efficiencies (e.g., variable yields) for this compound applications?

Methodological Answer:

  • Variable Source Identification : Compare protocols for differences in catalyst purity, PEG molecular weight distribution, or azide stoichiometry .
  • Statistical Validation : Apply ANOVA to replicate experiments (n ≥ 3) under identical conditions. Use Q-test to identify outliers .
  • Cross-Validation : Reproduce methods from high-impact studies (e.g., Sharpless et al. ) as benchmarks. Publish raw data (e.g., chromatograms, spectra) for transparency .

Advanced: What strategies enable this compound integration into complex biomolecular systems (e.g., protein-polymer conjugates)?

Methodological Answer:

  • Orthogonal Functionalization : Combine CuAAC with other click reactions (e.g., strain-promoted azide-alkyne cycloaddition) for multi-step bioconjugation .
  • Site-Specific Labeling : Use genetic codon expansion to introduce alkyne-bearing noncanonical amino acids (e.g., propargyllysine) in target proteins .
  • In Vivo Compatibility : Optimize PEG chain length (n=20 balances solubility and steric hindrance) and employ biocompatible catalysts (e.g., BTTAA-Cu) .

Advanced: How can researchers design experiments to study this compound’s pharmacokinetics in preclinical models?

Methodological Answer:

  • Radiolabeling : Synthesize 14^{14}C- or 3^3H-labeled this compound via isotope exchange for tracking biodistribution .
  • In Vivo Imaging : Conjugate near-infrared (NIR) fluorophores (e.g., Cy7) via click chemistry for real-time tissue uptake analysis .
  • Metabolic Profiling : Use LC-MS/MS to identify degradation products (e.g., PEG fragments, azide derivatives) in plasma and urine .

Basic: What are the best practices for citing this compound-related literature to ensure academic integrity?

Methodological Answer:

  • Primary Sources : Cite original synthetic protocols (e.g., Tornøe et al. ) over reviews. Use databases like PubMed or Web of Science for authoritative references .
  • Data Attribution : Acknowledge source of analytical data (e.g., NMR spectra from institutional repositories) and adhere to CC-BY licenses for open-access materials .
  • Plagiarism Checks : Use Turnitin or iThenticate to verify originality, especially when paraphrasing methods .

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